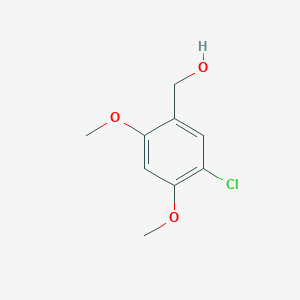
(5-Chloro-2,4-dimethoxyphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-2,4-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H11ClO3 It is a chlorinated derivative of phenylmethanol, featuring two methoxy groups at the 2 and 4 positions and a chlorine atom at the 5 position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2,4-dimethoxyphenyl)methanol typically involves the chlorination of 2,4-dimethoxybenzyl alcohol. One common method is the reaction of 2,4-dimethoxybenzyl alcohol with thionyl chloride (SOCl2) in the presence of a base such as pyridine, which facilitates the substitution of a hydrogen atom with a chlorine atom at the 5 position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions
(5-Chloro-2,4-dimethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a methylene group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 5-chloro-2,4-dimethoxybenzaldehyde or 5-chloro-2,4-dimethoxybenzoic acid.
Reduction: Formation of 2,4-dimethoxyphenylmethanol or 5-chloro-2,4-dimethoxyphenylmethane.
Substitution: Formation of 5-methoxy-2,4-dimethoxyphenylmethanol or 5-ethoxy-2,4-dimethoxyphenylmethanol.
科学研究应用
Chemistry
In chemistry, (5-Chloro-2,4-dimethoxyphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new compounds.
Biology
The compound is studied for its potential biological activities. Chlorinated phenylmethanols have been investigated for their antimicrobial and antifungal properties, making them candidates for pharmaceutical research.
Medicine
Research into this compound includes its potential use in drug development. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes .
作用机制
The mechanism of action of (5-Chloro-2,4-dimethoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and methoxy groups can influence its binding affinity and selectivity towards these targets .
相似化合物的比较
Similar Compounds
2,4-Dimethoxyphenylmethanol: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
5-Bromo-2,4-dimethoxyphenylmethanol: Similar structure with a bromine atom instead of chlorine, which can affect its reactivity and applications.
5-Chloro-2,4-dimethoxybenzaldehyde: An oxidized form of (5-Chloro-2,4-dimethoxyphenyl)methanol, used in different synthetic applications.
Uniqueness
Its ability to undergo selective reactions makes it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
(5-chloro-2,4-dimethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-4,11H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTRDABAZYFSFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CO)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














